Lipophilicity Enhancement vs. Phenytoin Impacts CNS Drug-Likeness
The target compound exhibits predicted lipophilicity (cLogP ≈ 4.2) substantially higher than phenytoin (cLogP = 2.47), due to the additional p-toluidinomethyl moiety [1]. This increase in logP may enhance passive diffusion across the blood-brain barrier, a critical parameter for anticonvulsant and neurotherapeutic applications. However, it may also affect solubility and metabolic clearance.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 4.2 (predicted via fragment-based method) |
| Comparator Or Baseline | Phenytoin (5,5-diphenylhydantoin): cLogP = 2.47 (experimental, DrugBank) |
| Quantified Difference | ΔcLogP ≈ +1.73 (approximately 50-fold increase in lipophilicity) |
| Conditions | Predicted using Crippen fragmentation; comparator value from DrugBank (DB00252) |
Why This Matters
For CNS-targeted research, higher lipophilicity can improve brain penetration but must be balanced against solubility and off-target binding; this property directly influences compound selection for in vivo neuropharmacology studies.
- [1] DrugBank. Phenytoin (DB00252): Physicochemical Properties. https://go.drugbank.com/drugs/DB00252 View Source
